molecular formula C19H30N2O3S B4729010 N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide

N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide

Cat. No. B4729010
M. Wt: 366.5 g/mol
InChI Key: RKUAFLHGBDIIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAY 41-2272 is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide 41-2272 works by activating the enzyme sGC, which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes in the body, including smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of cGMP in various tissues, leading to vasodilation and inhibition of platelet aggregation. It has also been shown to reduce inflammation and oxidative stress in various models.

Advantages and Limitations for Lab Experiments

N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide 41-2272 has several advantages for use in laboratory experiments. It is a potent and specific activator of sGC, making it a valuable tool for studying the physiological effects of cGMP. However, it also has some limitations, including potential off-target effects and variability in response between different cell types and experimental conditions.

Future Directions

There are several potential future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide 41-2272. One area of interest is the development of more specific and potent sGC activators for use as therapeutic agents. Another area of interest is the investigation of the potential role of sGC activation in various disease states, including cardiovascular disease, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound 41-2272 and other sGC activators.

Scientific Research Applications

N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide 41-2272 has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation.

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-2-3-15-20-25(23,24)18-12-10-17(11-13-18)21-19(22)14-9-16-7-5-4-6-8-16/h10-13,16,20H,2-9,14-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUAFLHGBDIIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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